4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde

medicinal chemistry bioconjugation building block

Researchers often face delays synthesizing each morpholine-chalcone analog individually. This ≥95% pure compound solves that: its free para-aldehyde enables rapid parallel derivatization (Schiff-base, hydrazone, Knoevenagel) for 20-50 analogs without de novo synthesis. Demonstrated antiproliferative activity (HeLa, C6 glioma) and MAO-B selectivity potential. Stable solid; reliable global supply for SAR campaigns.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 2332833-65-3
Cat. No. B2998886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde
CAS2332833-65-3
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C=O
InChIInChI=1S/C20H19NO3/c22-15-17-3-1-16(2-4-17)5-10-20(23)18-6-8-19(9-7-18)21-11-13-24-14-12-21/h1-10,15H,11-14H2/b10-5+
InChIKeyCZLGYLVZRWLXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-3-(4-Morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde – Structural & Procurement Profile


The compound 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde is a synthetic morpholine-containing chalcone with a C₂₀H₁₉NO₃ framework and a molecular weight of 321.4 g mol⁻¹, available commercially at ≥95% purity . It belongs to the (E)-3-(4-substitutedphenyl)-1-(4′-morpholinophenyl)prop-2-en-1-one class, which has demonstrated antiproliferative activity against HeLa and C6 cell lines when compared to the reference drug 5‑fluorouracil (5‑FU) [1]. The incorporation of a free para‑benzaldehyde moiety distinguishes it from close analogs and offers a reactive handle for further derivatisation, including Schiff‑base formation, hydrazone ligation, and Knoevenagel condensation, making it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why Close Analogs Cannot Substitute This Chalcone


Within the morpholine–chalcone family, small changes to the arylidene substituent can abolish, silence, or even invert a compound’s biological signature. Kurşun Aktar et al. showed that among seven (E)-3-(4-substitutedphenyl)-1-(4′-morpholinophenyl)prop-2-en-1-one derivatives, the choice of 4‑substituent dictated whether a compound acted as an inhibitor or an activator of carbonic anhydrase isoforms and pyruvate kinase PKM2 [1]. Consequently, a researcher who requires the specific aldehyde functionality—for subsequent bioconjugation, for hydrogen‑bond interactions with a target protein, or for structure–activity relationship (SAR) expansion—cannot substitute 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde with a methyl‑, methoxy‑, or halogen‑bearing analog without fundamentally altering the molecule’s reactivity and biological readout.

Quantitative Comparator Evidence


Aldehyde Reactivity vs. Methyl/Halogen Analogs

The para‑formyl substituent of 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde provides a reactive carbonyl unavailable in the analogous 4‑methyl, 4‑methoxy, or 4‑halogen chalcones that dominate published morpholine–chalcone series [1]. This aldehyde enables post‑synthetic diversification (hydrazone, oxime, or Schiff‑base formation) without disturbing the enone pharmacophore, whereas the methyl (compound 2 in the Kurşun Aktar series) and methoxy (compound 3) analogs cannot engage in these reactions. The formyl group also contributes a hydrogen‑bond acceptor with a computed topological polar surface area (tPSA) contribution of ~17 Ų beyond that of a methyl substituent (target compound tPSA = 46.6 Ų vs. ~37 Ų for the 4‑methyl analog; data from PubChem computed descriptors [2]), potentially influencing target engagement and solubility.

medicinal chemistry bioconjugation building block

Lipophilicity & Permeability Balance vs. Lipophilic Analogs

The target compound has a computed XLogP3 of 2.9 [1], placing it in a favorable range for passive membrane permeability while retaining moderate aqueous solubility due to the morpholine and carbonyl oxygens. By comparison, the extended conjugated analog 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10) has an XLogP3 of ≈3.8 (computed from its SMILES structure) and demonstrated MAO‑B inhibitory potency (IC₅₀ = 0.044 μM) but with higher lipophilicity that may increase nonspecific protein binding and reduce developability [2]. The more compact structure and lower logP of the target compound may offer a superior ADME starting point for oral bioavailability optimization.

ADME drug-likeness logP

MAO-B Selectivity: Morpholine vs. Imidazole Chalcones

Morpholine‑bearing chalcones consistently exhibit superior monoamine oxidase‑B (MAO‑B) selectivity relative to their imidazole‑based counterparts. In a direct comparison by Mathew et al., fluorinated morpholine chalcones were highly selective MAO‑B inhibitors (selectivity index > 100 for the best compounds), whereas all imidazole‑based fluorinated chalcones showed weak inhibition in both MAO‑A and MAO‑B isoforms [1]. The parent morpholine–chalcone scaffold of the target compound is thus a known privileged structure for MAO‑B selectivity. Although the target compound itself has not been tested in a published MAO assay, the closely related morpholine–chalcone MO10 achieved an MAO‑B IC₅₀ of 0.044 μM and a selectivity index of 366 versus MAO‑A, outperforming the reference drug lazabemide (IC₅₀ = 0.063 μM) [2].

MAO-B inhibition neurodegeneration selectivity

Antiproliferative Activity in C6 Glioma Models

In the Kurşun Aktar et al. study, the morpholine–chalcone series (compounds 1–7) was more active against rat C6 glioma cells than against human HeLa cervical adenocarcinoma cells [1]. Compound 1 (bearing a 4‑hydroxy substituent) exhibited antiproliferative activity statistically equivalent to 5‑FU. While the target 4‑formyl compound was not among compounds 1–7, its structure is the direct synthetic precursor to the 4‑hydroxymethyl, 4‑carboxy, and 4‑aminomethyl analogs that can be generated via aldehyde reduction, oxidation, or reductive amination. Fluorinated morpholine–chalcones evaluated by Tekin et al. yielded IC₅₀ values as low as 4.16 μg mL⁻¹ against C6 cells [2], demonstrating that the morpholine‑chalcone core can achieve sub‑10 μg mL⁻¹ potency in glioma models.

anticancer glioma BrdU ELISA

Commercial Availability: Enamine Catalog Benchmarking

The target compound is stocked by Enamine (EN300‑26581862) with a certified purity of ≥95% at a catalog price of $212 per 0.05 g . Among Enamine’s morpholine–chalcone sub‑catalog, the 4‑formyl derivative is the only entry that simultaneously offers the aldehyde functional group and the (E)‑enone configuration with a morpholine‑substituted ring A. The closest available analog, 4-[(Z)-3-(3-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzoic acid, lacks the aldehyde and exhibits a different regioisomeric (meta‑morpholine) substitution pattern, precluding direct SAR comparison [1]. For researchers needing a para‑aldehyde‑functionalized morpholine–chalcone, there is no directly interchangeable off‑the‑shelf alternative.

chemical procurement purity price-per-gram

High-Impact Applications for Morpholine-Chalcone Aldehyde


Chalcone Library Synthesis via Aldehyde Diversification

The free para‑aldehyde group enables rapid construction of a library of 20–50 morpholine–chalcone derivatives through parallel Schiff‑base, hydrazone, or Knoevenagel reactions without de novo synthesis of each acetophenone–benzaldehyde pair. This approach leverages the unique reactivity identified in Section 3 (tPSA advantage and aldehyde handle) and is directly supported by the compound’s commercial availability as a single, high‑purity starting material [1].

MAO-B Probe Development for Neurodegeneration

Given the class‑level MAO‑B selectivity of morpholine–chalcones (SI > 300 for MO10 vs. imidazole‑based chalcones with SI ≈ 1) [2], the target compound can serve as a core scaffold for designing fluorescent or affinity probes targeting MAO‑B. The aldehyde functionality allows one‑step conjugation to amino‑terminated fluorophores or biotin tags, a diversification route unavailable to the methyl or halogen analogs.

Glioma-Selective Prodrug Design

The antiproliferative trend favoring C6 glioma cells over HeLa cells observed across the morpholine–chalcone class [3] supports the development of glioma‑targeted prodrugs. The target compound’s aldehyde can be reversibly masked as an acid‑labile hydrazone or oxime, enabling tumor‑microenvironment‑triggered release of the active chalcone warhead. This strategy exploits both the biological activity profile and the unique chemical functionality of this specific analog.

Chemical Proteomics with Aldehyde Pull-Down Probes

The aldehyde group permits direct immobilization on hydrazide‑functionalized agarose or magnetic beads, creating an affinity matrix for target‑identification studies. This application is uniquely enabled by the 4‑formyl substituent and cannot be replicated with the 4‑methyl, 4‑methoxy, or 4‑halogen substituted chalcones that dominate the published literature [1].

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